7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one
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Overview
Description
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one is a heterocyclic compound that features a unique structure combining pyrazole and oxadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with a suitable carbonyl compound in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: A related oxadiazine compound used as an insecticide.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H4N4O2 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
7-methyl-6H-pyrazolo[4,3-e][1,3,4]oxadiazin-3-one |
InChI |
InChI=1S/C5H4N4O2/c1-2-3-4(8-6-2)11-5(10)9-7-3/h1H3,(H,6,8) |
InChI Key |
SJDBQDODFYOTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=O)N=N2 |
Origin of Product |
United States |
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